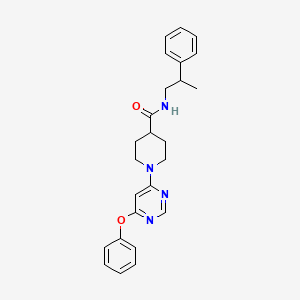

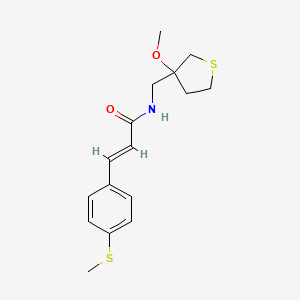

![molecular formula C15H15N5O2 B3017874 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034227-37-5](/img/structure/B3017874.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide is a chemical entity that may be related to various benzimidazole and pyrimidine derivatives, which are known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as therapeutic agents, including anti-tubercular, anti-cancer, and anti-microbial activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures such as benzimidazole or pyrimidine rings, followed by various functionalization reactions. For instance, the synthesis of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole was achieved by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid . Similarly, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives were synthesized from reactions involving substituted pyrimidin-2-amine and benzoyl bromide . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . These studies provide insights into the geometrical parameters, vibrational modes, and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole and pyrimidine derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the reaction of β-aminocrotonamide with N-acylated amino acid esters led to the formation of 2-acylaminoalkyl-6-methylpyrimidin-4(3H)-ones . These reactions showcase the versatility of these compounds in forming various chemical structures, which could be relevant for the synthesis and reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also significant as they affect the interaction of these compounds with biological targets . These properties would be relevant for the analysis of this compound as well.

科学的研究の応用

Structural Characterization and Antimycobacterial Properties

The compound has been structurally characterized, highlighting its potential in antimycobacterial research. A study on a similar benzimidazole analogue, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, demonstrated its crystal structure and in vitro antimycobacterial properties against Mycobacterium smegmatis. However, it showed no growth inhibition of Mycobacterium abscessus, indicating specific antimicrobial activity that could be relevant for tuberculosis research (Richter et al., 2022).

Synthesis and Biological Activity as Antiulcer Agents

Another related field of research involves the synthesis and biological evaluation of imidazopyridines for their antiulcer potential. New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized, demonstrating good cytoprotective properties in ethanol and HCl-induced ulcer models, despite lacking significant antisecretory activity. This suggests potential applications in developing treatments for gastric ulcers (Starrett et al., 1989).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, including compounds with similar structures to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide, has shown potential for cardiac electrophysiological activity. These compounds exhibit potency comparable to known class III agents in in vitro assays, indicating their use in developing treatments for arrhythmias (Morgan et al., 1990).

Anti-Inflammatory and Analgesic Agents

Further, the synthesis of novel compounds derived from visnaginone and khellinone, including structures akin to this compound, has shown significant anti-inflammatory and analgesic activities. These compounds exhibit COX-2 selectivity with promising indices and protective activities against inflammation and pain, suggesting their potential as therapeutic agents in treating inflammatory conditions (Abu‐Hashem et al., 2020).

Potential as an Anti-fibrotic Drug

This compound-related compounds have been explored for their pharmacokinetics and potential as anti-fibrotic drugs. One study investigated the metabolism of a novel ALK5 inhibitor, demonstrating its suppression of renal and hepatic fibrosis and anti-metastatic effects, which could be beneficial in treating fibrotic diseases and preventing cancer metastasis (Kim et al., 2008).

作用機序

Target of Action

Similar compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family involved in various cellular processes .

Mode of Action

Compounds with a similar structure have been found to bind to their target proteins and inhibit their activity . For instance, certain benzimidazole derivatives have been identified as potent inhibitors of CK1δ .

Biochemical Pathways

Ck1δ, a potential target of similar compounds, is involved in the regulation of many different cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects against different cancer cell lines . Additionally, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .

将来の方向性

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-22-14-7-12(17-9-18-14)15(21)16-8-13-19-10-5-3-4-6-11(10)20-13/h3-7,9H,2,8H2,1H3,(H,16,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVWTDPTDWNUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)

![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)

![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)

![2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3017803.png)

![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)